molecular formula C20H16N4O5 B11702923 3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide

3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide

Cat. No.: B11702923
M. Wt: 392.4 g/mol
InChI Key: RYNTUUALZWVOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C20H16N4O5. It is a complex molecule featuring both nitro and amide functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce nitro groups at the 2 and 4 positions of the phenyl ring.

    Acylation: The nitrated product is then acylated with benzoyl chloride to form the benzamide derivative.

    Coupling Reaction: The final step involves coupling the acylated product with 2,4-dinitroaniline under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of microreactor systems can enhance reaction kinetics and control over reaction conditions, leading to efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

    Oxidation: The amine groups can be oxidized to nitroso or nitro compounds under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: Formation of 3-[(2,4-diaminophenyl)amino]-N-(2-methylphenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-dinitrophenyl)amino]benzamide
  • N-(2-methylphenyl)-3-nitrobenzamide
  • 2,4-dinitro-N-(2-methylphenyl)benzamide

Uniqueness

3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide is unique due to the presence of both nitro and amide functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications.

Properties

Molecular Formula

C20H16N4O5

Molecular Weight

392.4 g/mol

IUPAC Name

3-(2,4-dinitroanilino)-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C20H16N4O5/c1-13-5-2-3-8-17(13)22-20(25)14-6-4-7-15(11-14)21-18-10-9-16(23(26)27)12-19(18)24(28)29/h2-12,21H,1H3,(H,22,25)

InChI Key

RYNTUUALZWVOAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.